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Introduction
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in

guanine-rich sequences. These structures are implicated in a variety of cellular processes,

including telomere maintenance and gene regulation. Their prevalence in the promoter regions

of oncogenes and in telomeres has made them attractive targets for cancer therapeutics. The

compound 360A, a 2,6-pyridine-dicarboxamide derivative, has emerged as a selective

stabilizer of G-quadruplex DNA and an inhibitor of telomerase activity, showing promise as a

potential anti-cancer agent. This technical guide provides an in-depth overview of the in vitro

binding affinity of 360A to G-quadruplex DNA, detailing the experimental protocols used for its

characterization and the cellular pathways it affects.

Quantitative Binding Affinity of 360A to G-
Quadruplex DNA
The binding affinity of 360A and its analogs to G-quadruplex DNA has been evaluated using

various biophysical techniques. The data, while not exhaustive for all G-quadruplex types,

indicates a strong and selective interaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b604971?utm_src=pdf-interest
https://www.benchchem.com/product/b604971?utm_src=pdf-body
https://www.benchchem.com/product/b604971?utm_src=pdf-body
https://www.benchchem.com/product/b604971?utm_src=pdf-body
https://www.benchchem.com/product/b604971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b604971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
G-Quadruplex
Target

Technique
Binding
Affinity (K D /
K a / IC 50 )

Reference

360A
Human

Telomeric (22GT)
ITC

K a ≈ 10 6 - 10 7

M -1
[1]

360A-Br
Human

Telomeric (Tel22)
ITC

High Affinity

(Thermodynamic

data available)

[2]

360A Telomerase TRAP-G4 Assay IC 50 = 300 nM [3]

360A

Human

Telomerase in

HEK293T cells

Primer Extension

Assay
IC 50 = 52 nM [3]

Note: Direct comparative studies of 360A binding to different G-quadruplex structures, such as

telomeric versus oncogene promoters (e.g., c-myc), are still needed to fully elucidate its binding

selectivity. The available data for other G-quadruplex binders, such as quindoline derivatives

and peptides, show affinities for the c-myc G-quadruplex in the nanomolar to micromolar range.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the binding affinity of ligands

like 360A to G-quadruplex DNA. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a

macromolecule, providing a complete thermodynamic profile of the interaction, including the

binding constant (K a ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

Sample Preparation:

Prepare a solution of the G-quadruplex DNA (e.g., human telomeric or c-myc promoter

sequence) in a suitable buffer (e.g., potassium phosphate buffer) to a final concentration of
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approximately 10-20 µM.

Prepare a solution of 360A in the same buffer to a concentration approximately 10-fold

higher than the DNA concentration.

Thoroughly degas both solutions to prevent air bubbles.

ITC Experiment:

Load the G-quadruplex DNA solution into the sample cell of the ITC instrument.

Load the 360A solution into the injection syringe.

Set the experimental parameters, including temperature (typically 25°C), stirring speed,

and injection volume.

Perform a series of injections of the 360A solution into the DNA solution.

Data Analysis:

The raw data, consisting of heat changes per injection, is integrated to generate a binding

isotherm.

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine the thermodynamic parameters (K a , ΔH, and n). The dissociation constant (K

d ) can be calculated as the reciprocal of K a .
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Isothermal Titration Calorimetry (ITC) Workflow

Fluorescence Resonance Energy Transfer (FRET)
Melting Assay
FRET melting assays are used to determine the thermal stability of G-quadruplex DNA in the

presence of a ligand. An increase in the melting temperature (T m ) indicates that the ligand

stabilizes the G-quadruplex structure.

Methodology:

Oligonucleotide Design:

Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at

one terminus and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex

conformation, the donor and quencher are in close proximity, resulting in low fluorescence.

Assay Setup:

Prepare a solution of the dual-labeled oligonucleotide in a suitable buffer containing

potassium ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b604971?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b604971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add varying concentrations of 360A to the oligonucleotide solution.

Melting Curve Analysis:

Measure the fluorescence of the samples as the temperature is gradually increased.

The melting temperature (T m ) is the temperature at which 50% of the G-quadruplexes

are unfolded, resulting in a significant increase in fluorescence.

Data Analysis:

Plot the change in fluorescence against temperature to obtain a melting curve.

Determine the T m for each concentration of 360A. An increase in T m with increasing

ligand concentration indicates stabilization of the G-quadruplex.

Assay Setup

Fluorescence Measurement Data Analysis

Dual-labeled G4 Oligo Mix Oligo and 360A

360A Solution

Increase Temperature Measure Fluorescence Plot Melting Curve Determine Tm Assess Stabilization

Click to download full resolution via product page

FRET Melting Assay Workflow

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between

a ligand and an analyte. It provides kinetic data (association and dissociation rate constants)

from which the binding affinity can be derived.

Methodology:
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Sensor Chip Preparation:

Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated

sensor chip.

Binding Analysis:

Flow solutions of 360A at various concentrations over the sensor chip surface.

Monitor the change in the SPR signal, which is proportional to the mass of 360A binding to

the immobilized DNA.

After the association phase, flow buffer over the chip to monitor the dissociation of 360A.

Data Analysis:

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (k a ) and the dissociation rate

constant (k d ).

The equilibrium dissociation constant (K d ) is calculated as the ratio of k d to k a .

Signaling Pathways Affected by 360A
The stabilization of G-quadruplex structures by 360A has significant downstream cellular

consequences, primarily impacting telomere integrity and oncogene expression.

Telomere Damage Response Pathway
By stabilizing G-quadruplexes at telomeres, 360A can interfere with telomere replication and

maintenance, leading to a DNA damage response.
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360A-Induced Telomere Damage Response

Stabilization of telomeric G-quadruplexes by 360A can lead to replication fork stalling and

telomere uncapping. These events are recognized by the DNA damage response (DDR)

machinery, leading to the activation of the ATM and ATR kinases. Activated ATM/ATR then

phosphorylates and activates downstream effectors, including the tumor suppressor p53. p53
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activation can subsequently trigger cell cycle arrest or apoptosis, preventing the proliferation of

cells with damaged telomeres.

Inhibition of c-myc Transcription
The promoter region of the c-myc oncogene contains a G-quadruplex-forming sequence that

acts as a transcriptional silencer. By stabilizing this structure, 360A can inhibit c-myc

expression.
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Mechanism of 360A-mediated c-myc Inhibition

The stabilization of the G-quadruplex in the c-myc promoter by 360A can inhibit transcription

through at least two mechanisms. Firstly, the stabilized G-quadruplex can physically block the

binding of essential transcription factors, such as SP1, to their recognition sites within the

promoter. Secondly, it can inhibit the activity of helicases like CNBP, which are required to

unwind the G-quadruplex and allow transcription to proceed. The net result is the repression of

c-myc transcription, leading to reduced levels of the c-Myc oncoprotein and subsequent anti-

proliferative effects.

Conclusion
The G-quadruplex stabilizer 360A demonstrates significant potential as a therapeutic agent by

selectively targeting these non-canonical DNA structures. Its ability to induce a DNA damage

response at telomeres and repress the transcription of key oncogenes like c-myc underscores

its multi-faceted anti-cancer activity. The experimental protocols and mechanistic insights

provided in this guide offer a framework for the continued investigation and development of

360A and other G-quadruplex-targeting compounds for clinical applications. Further research

to obtain a more comprehensive quantitative binding profile and to further elucidate the intricate

details of the signaling pathways it modulates will be crucial for its advancement.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b604971#in-vitro-binding-affinity-of-360a-to-g-
quadruplex-dna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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